3,4-Dimethoxybenzylamine
Overview
Description
3,4-Dimethoxybenzylamine is a chemical compound that has been studied for various applications in organic chemistry and pharmacology. It serves as a precursor or a protecting group in the synthesis of different organic molecules and has been found to have potential biological activities.
Synthesis Analysis
The synthesis of 3,4-dimethoxybenzylamine has been explored through different routes. One method involves starting with vanillin, which undergoes methylation, oxidation, and reduction with Raney Nickel to yield the target compound with an overall yield of 81.7%, making it suitable for industrial manufacture . Another approach starts with 3,4-dimethoxybenzoic acid, which is converted to the target compound via chlorination, amidation, and reduction with borohydride potassium .
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-dimethoxybenzylamine has been elucidated using various techniques. For instance, the crystal structure of 3,4-dimethoxybenzoic acid, a related compound, has been determined by single-crystal X-ray diffraction . Additionally, the structure of (E)-3-(((3,4-dimethoxybenzyl)imino)methyl)benzene-1,2-diol has been characterized by FT-IR, UV–Vis, 1H NMR, 13C NMR, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
3,4-Dimethoxybenzylamine has been used as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in plasma by high-performance liquid chromatography . It reacts selectively with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) to give highly fluorescent derivatives. The 3,4-dimethoxybenzyl group has also been employed as a protecting group for the synthesis of oligoribonucleotides and can be removed rapidly by treatment with oxidizing agents without damaging the glycosidic bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxybenzylamine and its derivatives can be inferred from related studies. For example, the solvolysis of 3,5-dimethoxybenzyl derivatives in alcohol solvents suggests SN1 reactivity with an early transition state . The compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, which contains the 3,4-dimethoxybenzyl moiety, has been synthesized and found to be an effective peripheral dopamine blocking agent .
Scientific Research Applications
Synthesis Approaches
3,4-Dimethoxybenzylamine's synthesis is a significant area of study due to its utility in various chemical reactions and industrial applications. Fang (2003) elaborated on two synthesis routes for 3,4-dimethoxybenzylamine, one starting from vanillin and the other from 3,4-dimethoxybenzoic acid, concluding that the first route is suitable for industrial manufacture with an overall yield of 81.7% (Fang, 2003).
Use in Synthesis of Oxazoles
Shaw, Xu, and Hulme (2012) highlighted the use of 3,4-dimethoxybenzylamine in the novel synthesis of 2,4,5-trisubstituted oxazoles, illustrating its role as an ammonia equivalent in a tandem Ugi/Robinson-Gabriel sequence (Shaw et al., 2012).
In Biomimetic Oxidation
Kumar, Jain, and Chauhan (2007) studied the oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol), a model compound for lignin substructures, catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids, showcasing the compound's relevance in mimicking natural processes and industrial applications (Kumar et al., 2007).
Molecular Studies and Structural Analysis
X-Ray Diffraction and Quantum Chemical Studies
Uzun, Demircioğlu, Taşdoğan, and Ağar (2020) conducted a comprehensive study on (E)-3-(((3,4-dimethoxybenzyl)imino)methyl)benzene-1,2-diol, utilizing methods like FT-IR, UV–Vis, NMR, and single crystal X–ray diffraction. The study delved into global and local chemical activity descriptors, revealing the molecular stability and interactions of the compound, further emphasizing the extensive research interest in the structural and chemical properties of derivatives of 3,4-dimethoxybenzylamine (Uzun et al., 2020).
Safety And Hazards
3,4-Dimethoxybenzylamine is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper found discusses the spectrofluorimetric determination of 5-hydroxyindoles with benzylamine or 3,4-dimethoxybenzylamine as a selective fluorogenic reagent . The method developed in this paper allows for the sensitive and selective determination of 5-hydroxyindoles .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVNUTGTTIRPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206292 | |
Record name | 3,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzylamine | |
CAS RN |
5763-61-1 | |
Record name | Veratrylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5763-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veratrylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA442BL6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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